Ketoprofen amide

Description

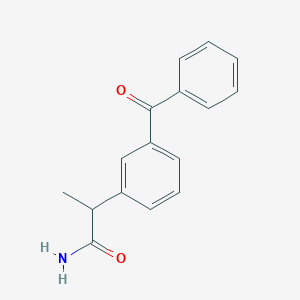

Structure

3D Structure

Properties

IUPAC Name |

2-(3-benzoylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWMCJJRUWWDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974924 | |

| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59512-16-2 | |

| Record name | Ketoprofen amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOPROFEN AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IY2AXR5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Ketoprofen to Amides

General Principles of Amide Formation from Carboxylic Acid Derivatives

Amide bond formation is a cornerstone of organic synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid group must first be "activated" to facilitate the nucleophilic attack by the amine. This activation typically involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, an acid anhydride, or an active ester. Common coupling reagents are often employed to facilitate this process in a one-pot procedure. These reagents activate the carboxyl group, making it susceptible to reaction with an amine to form the desired amide.

Specific Synthetic Routes for Ketoprofen (B1673614) Amides

Several established methods have been successfully applied to the synthesis of ketoprofen amides, each with its own advantages and applications.

Benzotriazole-Mediated Synthesis of Ketoprofen Amides

A versatile method for synthesizing ketoprofen amides involves the use of benzotriazole (B28993) as an activating agent. researchgate.netsrce.hrresearchgate.netsrce.hr In this approach, the carboxylic acid group of ketoprofen is reacted with a benzotriazole-based reagent, such as 1-(N-benzotriazolecarboxylic acid chloride), to form an active intermediate, ketoprofen benzotriazolide. researchgate.netsrce.hr This intermediate is then subjected to aminolysis with a variety of primary and secondary amines, hydroxylamines, or amino acids to yield the corresponding ketoprofen amides. researchgate.netsrce.hrresearchgate.net This method is advantageous due to its mild reaction conditions and the ability to synthesize a diverse range of amide derivatives. researchgate.net

For instance, a series of novel ketoprofen amides were prepared through the aminolysis of ketoprofen benzotriazolide with primary amines (propylamine, cyclohexylamine, 2-aminoethylamine), a secondary amine (N,N-diethylamine), a hydroxylamine (B1172632) (2-hydroxyethylamine, 3-hydroxypropylamine, N,N-di(2-hydroxyethyl)amine), and the amino acid β-alanine. srce.hr The reactions were typically carried out in solvents like dry toluene (B28343) for lipophilic amines and acetonitrile (B52724) for hydrophilic amines. srce.hr

Mannich Reaction Approaches for Ketoprofen Amide Derivatives

The Mannich reaction provides a pathway to synthesize more complex this compound derivatives. ijpsonline.com This three-component reaction involves the aminoalkylation of an acidic proton. wikipedia.orglibretexts.org In the context of ketoprofen amides, the synthesis is often a multi-step process. First, ketoprofen is converted to its primary amide. This amide then acts as the substrate in a Mannich reaction with formaldehyde (B43269) and a suitable primary or secondary amine. ijpsonline.com This approach allows for the introduction of an aminomethyl group onto the amide nitrogen, leading to a variety of Mannich bases with potential for diverse biological activities. ijpsonline.com

The general mechanism starts with the formation of an iminium ion from the amine and formaldehyde, which then reacts with the nucleophilic amide. libretexts.org A study detailed the synthesis of Mannich base amides of ketoprofen using different amines, which were then evaluated for their pharmacological properties. ijpsonline.com

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (B28879) (DMAP) Coupling Strategies

The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is a widely employed and effective method for amide bond formation. ajchem-a.comajchem-a.commdpi.com In this reaction, DCC activates the carboxylic acid group of ketoprofen to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate readily reacts with an amine to produce the this compound and dicyclohexylurea (DCU) as a byproduct. ajchem-a.comorganic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction. organic-chemistry.orgnih.gov

This method has been used to synthesize various amide derivatives of ketoprofen by reacting it with different aniline (B41778) derivatives. ajchem-a.comajchem-a.com The reaction is typically carried out at room temperature in a solvent like dichloromethane. ajchem-a.com While effective, a notable drawback of this method is the removal of the DCU byproduct, which often requires careful purification. nih.gov

Table 1: Comparison of Synthetic Routes for Ketoprofen Amides

| Synthetic Route | Key Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Benzotriazole-Mediated | Ketoprofen, 1-(N-benzotriazolecarboxylic acid chloride), Amine | Toluene or Acetonitrile, Room Temperature | Mild conditions, high yields, versatile for various amines. researchgate.netsrce.hr | Requires preparation of the benzotriazole reagent. |

| Mannich Reaction | This compound, Formaldehyde, Amine | Reflux in Absolute Alcohol | Access to complex Mannich base derivatives. ijpsonline.com | Multi-step synthesis, may require purification of intermediates. |

| DCC/DMAP Coupling | Ketoprofen, Amine, DCC, DMAP | Dichloromethane, 0°C to Room Temperature | High efficiency, widely applicable. ajchem-a.comajchem-a.com | Formation of dicyclohexylurea byproduct which can be difficult to remove. nih.gov |

| Acyl Chloride Formation | Ketoprofen, Thionyl Chloride, Amine | Reflux, then reaction with amine at low temperature | Simple and direct activation of the carboxylic acid. | Thionyl chloride is a hazardous reagent. |

Synthesis via Acyl Chlorides

A classic and straightforward method for preparing ketoprofen amides involves the initial conversion of ketoprofen into its more reactive acyl chloride derivative. ijpsonline.comasianpubs.org This is typically achieved by treating ketoprofen with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. asianpubs.org The resulting ketoprofen acyl chloride is a highly reactive electrophile that readily reacts with a wide range of primary and secondary amines to form the corresponding amides. ijpsonline.comasianpubs.org This reaction is often carried out at low temperatures to control its reactivity.

For example, ketoprofen acid chloride was prepared by refluxing ketoprofen with thionyl chloride. asianpubs.org The crude acid chloride was then reacted with an excess of chilled ammonium hydroxide (B78521) to produce the primary this compound. ijpsonline.com This primary amide can then be used as a starting material for further derivatization, such as in the Mannich reaction. ijpsonline.com

Derivatization Strategies for Enhanced Bioactivity and Modulated Profiles

The synthesis of ketoprofen amides is often a starting point for creating derivatives with improved biological properties. Derivatization strategies aim to enhance anti-inflammatory and analgesic activities, while potentially reducing the gastrointestinal side effects associated with the parent drug. nih.govtubitak.gov.trnih.gov

One common strategy is the conjugation of ketoprofen with amino acids. asianpubs.orgnih.gov This approach can lead to prodrugs that are less irritating to the gastric mucosa. nih.gov For instance, glycine (B1666218) amides of ketoprofen have shown comparable anti-inflammatory activity to the parent drug with reduced gastric irritation. nih.gov The synthesis of these conjugates often involves the methods described above, such as the acyl chloride or DCC coupling methods. asianpubs.org

Another approach is to introduce other pharmacologically active moieties into the this compound structure. For example, linking ketoprofen to other molecules with antioxidant properties can create hybrid compounds with a dual mode of action. nih.gov Furthermore, modification of both the carboxylic and carbonyl groups of ketoprofen has been explored to create novel derivatives with unique activity profiles. nih.gov The derivatization of the free carboxylic acid group in NSAIDs like ketoprofen is a viable strategy for developing novel compounds with an improved therapeutic index. tubitak.gov.tr

Amidocarbamate Derivatives of Ketoprofen

A notable class of ketoprofen derivatives incorporates both amide and carbamate (B1207046) functionalities, creating novel amidocarbamate structures. The synthesis of these compounds has been achieved through a multi-step process utilizing a benzotriazole-mediated activation of both the carboxylic and hydroxyl groups. nih.govnih.gov

The general synthetic pathway commences with the selective reduction of the ketone group in ketoprofen to yield a secondary alcohol derivative. This hydroxy derivative then reacts with one or two moles of 1-benzotriazole carboxylic acid chloride. This reaction activates the hydroxyl group, forming a benzotriazole carbamate intermediate. Subsequent reaction of this intermediate with various primary or secondary amines leads to the formation of the final amidocarbamate derivatives. nih.govnih.govepa.gov The use of benzotriazole as an activating group facilitates the reaction under mild conditions. nih.gov

A series of these derivatives has been synthesized and characterized, demonstrating the versatility of this method. nih.govnih.gov The reaction of the activated intermediate with different amines allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic moieties. nih.govnih.gov

Table 1: Examples of Synthesized Amidocarbamate Derivatives of Ketoprofen

| Amine Used | Resulting Derivative Structure | Reference |

| O-methylhydroxylamine | (3-(1-(Methoxycarbamoyl)ethyl)phenyl)(phenyl)methyl methoxycarbamate | nih.gov |

| Cyclohexylamine | (3-(1-Oxo-1-(cyclohexylamino)propan-2-yl)phenyl)(phenyl)methyl cyclohexylcarbamate | nih.gov |

| Pyrrolidine (B122466) | (3-(1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl)phenyl)(phenyl)methyl pyrrolidine-1-carboxylate | nih.gov |

| Piperidine (B6355638) | (3-(1-Oxo-1-(piperidin-1-yl)propan-2-yl)phenyl)(phenyl)methyl piperidine-1-carboxylate | nih.gov |

This table is interactive. Click on the headers to sort the data.

Ketoprofen Amides with Heterocyclic Residues (e.g., Thiadiazole, Tetrahydroisoquinoline, Tetrahydroquinoline, Pyrrolidine, Piperidine)

The incorporation of heterocyclic moieties into the ketoprofen structure via an amide linkage has been a significant area of research. This approach has yielded compounds with diverse pharmacological profiles.

Thiadiazole Derivatives: Ketoprofen amides containing a 1,3,4-thiadiazole (B1197879) ring have been synthesized by coupling ketoprofen with an appropriate amino-thiadiazole derivative. researchgate.netjocpr.com A common method involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between the carboxylic acid of ketoprofen and the amino group of the thiadiazole heterocycle. researchgate.netjocpr.com For instance, derivatives have been prepared using 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and 2-amino-5-(methylthio)-1,3,4-thiadiazole. researchgate.net

Tetrahydroisoquinoline, Tetrahydroquinoline, Pyrrolidine, and Piperidine Derivatives: The synthesis of ketoprofen amides with saturated N-heterocycles like tetrahydroisoquinoline, tetrahydroquinoline, pyrrolidine, and piperidine typically involves a two-step process. mdpi.comresearchgate.net First, the carboxylic acid of ketoprofen is activated. A common method for this activation is the conversion of the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride. mdpi.com The resulting 2-(3-benzoylphenyl)propanoyl chloride is then reacted with the desired heterocyclic amine (e.g., pyrrolidine, piperidine, 1,2,3,4-tetrahydroquinoline, or 1,2,3,4-tetrahydroisoquinoline) in the presence of a base, such as triethylamine, to yield the final amide product. mdpi.comresearchgate.net This straightforward approach allows for the efficient synthesis of a variety of heterocyclic ketoprofen amides. mdpi.comresearchgate.net Some of these amides have shown stronger anti-inflammatory action than ketoprofen itself. mdpi.comresearchgate.net

Table 2: Synthesis of Ketoprofen Amides with Heterocyclic Residues

| Heterocyclic Amine | Synthetic Method | Resulting Compound | Reference |

| 2-Amino-5-methyl-1,3,4-thiadiazole | DCC coupling | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-benzoylphenyl)propanamide | researchgate.netscientific-publications.net |

| Pyrrolidine | Acid chloride method | 2-(3-benzoylphenyl)-1-(pyrrolidin-1-yl)propan-1-one | mdpi.comresearchgate.net |

| Piperidine | Acid chloride method | 2-(3-benzoylphenyl)-1-(piperidin-1-yl)propan-1-one | mdpi.comresearchgate.net |

| 1,2,3,4-Tetrahydroquinoline | Acid chloride method | 2-(3-benzoylphenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | mdpi.comresearchgate.net |

| 1,2,3,4-Tetrahydroisoquinoline | Acid chloride method | 2-(3-benzoylphenyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Chalcone-Amide Hybrid Compounds of Ketoprofen

The synthesis of hybrid molecules combining the structural features of ketoprofen with chalcones through an amide linkage has been explored to develop new compounds with potential biological activities. researchgate.net A series of ketoprofen derivatives bearing aryl chalcone-amide congeners has been synthesized. researchgate.net The synthetic route for these hybrid compounds is a multi-step process that involves the initial preparation of chalcone (B49325) precursors, which are then coupled to a modified ketoprofen moiety. researchgate.net

The general strategy involves synthesizing a series of chalcones, which are α,β-unsaturated ketones, typically prepared through a Claisen-Schmidt condensation. These chalcones are then functionalized to introduce a group that can react with the ketoprofen backbone. The ketoprofen itself is also modified, often by introducing a linker with a reactive amine group. The final step is the formation of an amide bond between the functionalized chalcone and the modified ketoprofen, creating the chalcone-amide hybrid. researchgate.net

Conjugation with Amino Acids and Hydroxylamines

Masking the carboxylic acid group of ketoprofen through conjugation with amino acids or hydroxylamines is a well-established strategy to create prodrugs or new chemical entities with modified properties.

Amino Acid Conjugates: A variety of ketoprofen-amino acid conjugates have been synthesized by forming an amide bond between the carboxyl group of ketoprofen and the amino group of an amino acid. asianpubs.orgresearchgate.net A common synthetic approach involves first converting ketoprofen to its acid chloride by reacting it with thionyl chloride. asianpubs.org The ketoprofen acid chloride is then reacted with the methyl ester of an amino acid (e.g., phenylalanine, glycine, valine) to yield the corresponding N-acyl-amino acid ester. asianpubs.orgresearchgate.net This method has been used to prepare conjugates with a wide range of amino acids, including phenylalanine, lysine, arginine, glycine, cysteine, valine, glutamine, serine, proline, and alanine (B10760859). asianpubs.orgresearchgate.net In some cases, peptide coupling agents are employed to facilitate the amide bond formation directly, and the synthesis can be performed using solid-phase peptide synthesis techniques, particularly for conjugation with short peptide sequences like RGD and NGR. brieflands.com

Hydroxylamine Conjugates: Ketoprofenamides can also be prepared by reaction with hydroxylamines. One synthetic route involves the aminolysis of ketoprofen benzotriazolide. researchgate.net In this method, ketoprofen is first reacted with 1-benzotriazolecarboxylic acid chloride to form the activated ketoprofen benzotriazolide intermediate. This intermediate then readily reacts with hydroxylamines, such as O-methylhydroxylamine, to produce the corresponding N-alkoxy amide derivative. nih.govresearchgate.net This reaction proceeds under mild conditions, with the amino group of the hydroxylamine acting as the nucleophile. researchgate.net

Table 3: Examples of Ketoprofen Conjugates with Amino Acids and Hydroxylamines

| Conjugated Molecule | Synthetic Method | Resulting Compound Class | Reference |

| Phenylalanine methyl ester | Acid chloride method | Ketoprofen-phenylalanine conjugate | asianpubs.orgresearchgate.net |

| Glycine methyl ester | Acid chloride method | Ketoprofen-glycine conjugate | asianpubs.orgresearchgate.net |

| RGD peptide sequence | Solid-phase peptide synthesis | Ketoprofen-RGD conjugate | brieflands.com |

| O-methylhydroxylamine | Benzotriazolide method | N-methoxy ketoprofenamide | nih.gov |

| β-Alanine | Benzotriazolide method | N-(2-carboxyethyl) ketoprofenamide | researchgate.netsrce.hr |

This table is interactive. Click on the headers to sort the data.

Analytical Characterization and Structural Elucidation of Ketoprofen Amides

Spectroscopic Techniques for Structural Confirmation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a primary tool for confirming the formation of the amide bond in ketoprofen (B1673614) derivatives. The presence of a strong absorption band in the region of 1650–1655 cm⁻¹ is a key indicator of the C=O stretching vibration of the newly formed amide group. scispace.com This is often accompanied by the disappearance of the broad O-H stretch of the carboxylic acid from the parent ketoprofen molecule. The spectra also retain the characteristic ketone carbonyl (C=O) stretching vibration from the benzoyl moiety of ketoprofen, although it may sometimes overlap with the amide I band. unizg.hr Additional bands corresponding to N-H stretching vibrations are typically observed around 3300-3500 cm⁻¹. nih.govajchem-a.com

For example, in a series of N-(2-substitutedethyl)propanamide derivatives of (S)-ketoprofen, a strong C=O stretching band for the amide bond was consistently observed between 1650–1655 cm⁻¹. scispace.com Similarly, for N-(4-Chlorophenyl)-2-(3-benzoylphenyl) propanamide, characteristic bands were identified at 3310 cm⁻¹ (N-H amide), 1697 cm⁻¹ (C=O ketone), and 1656 cm⁻¹ (C=O amide). ajchem-a.com

Table 1: Characteristic IR Absorption Bands for Selected Ketoprofen Amides

| Compound | Key IR Bands (cm⁻¹) | Reference |

| N-(2-(pyridin-2-yl)ethyl)-2-(3-benzoylphenyl)propanamide | 1651 (C=O, amide) | scispace.com |

| N-(2-(piperidin-1-yl)ethyl)-2-(3-benzoylphenyl)propanamide | 1653 (C=O, amide) | scispace.com |

| N-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-(3-benzoylphenyl)propanamide | 1653 (C=O, amide) | scispace.com |

| N-(4-Chlorophenyl)-2-(3-benzoylphenyl) propanamide | 3310 (NH amide), 1697 (C=O), 1656 (C=O amide) | ajchem-a.com |

| Benzhydryl ketoprofen amide | 3303, 3265 (N-H), 1695 (C=O ketone), 1650 (C=O amide) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of ketoprofen amides.

¹H NMR spectra provide information on the chemical environment of protons. The formation of the amide bond is often confirmed by the appearance of a signal for the amide proton (N-H), typically as a singlet or a broad signal in the downfield region (around 8.0-11.0 ppm), depending on the solvent and the specific structure. scispace.comnih.gov The protons of the ketoprofen backbone, including the aromatic protons of the benzoylphenyl group and the methyl and methine protons of the propanoic acid moiety, are also observed, often with characteristic shifts and coupling patterns. scispace.comscientific-publications.net For instance, the methyl protons (CH₃) typically appear as a doublet around 1.3-1.6 ppm. scispace.comnih.gov

¹³C NMR spectra reveal the carbon framework of the molecule. The carbonyl carbon of the newly formed amide typically resonates in the range of 170-175 ppm. ajchem-a.comscientific-publications.net The ketonic carbonyl carbon is found further downfield, around 196 ppm. ajchem-a.comscientific-publications.net The signals for the aliphatic and aromatic carbons of the ketoprofen structure and the attached amine moiety provide a complete carbon map of the derivative. ajchem-a.comscientific-publications.net

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connectivity between the ketoprofen moiety and the amine part through the amide linkage. ugr.esresearchgate.netcolumbia.edu For example, correlations can be observed between the amide N-H proton and the carbonyl carbon of the amide, as well as with carbons in the amine substituent. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for a this compound Derivative (Compound: N-(4-Chlorophenyl)-2-(3-benzoylphenyl) propanamide)

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H NMR | 10.40 | s, 1H, NH | ajchem-a.com |

| 7.25-8.35 | d, 13H, H-arom | ajchem-a.com | |

| 3.99 | s, 1H, CH | ajchem-a.com | |

| 1.23-1.54 | s, 3H, CH₃ | ajchem-a.com | |

| ¹³C NMR | 196.10 | C=O Carbonyl | ajchem-a.com |

| 172.49 | C=O amide | ajchem-a.com | |

| 121.25-153.79 | C-aromatic | ajchem-a.com | |

| 46.23 | CH-aliphatic | ajchem-a.com | |

| 18.95 | CH₃-aliphatic | ajchem-a.com |

Mass Spectrometry (LC-MS, HRMS, EIMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of ketoprofen amides, confirming their elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates the compound from a mixture before it enters the mass spectrometer. It is widely used to confirm the molecular weight of the synthesized amides. nih.govnih.gov The molecular ion peak [M+H]⁺ or [M-H]⁻ is typically observed, confirming the successful synthesis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is crucial for distinguishing between compounds with the same nominal mass. The measured mass is compared to the calculated mass for the proposed structure, and a small difference confirms the composition. nih.govresearchgate.net For example, for N-(2-(3-Benzoylphenyl)propyl)-1H-indole-4-carboxamide, the calculated m/z for [M+H]⁺ was 383.1760, and the found value was 383.1760, confirming the formula C₂₅H₂₃N₂O₂. nih.gov

Electron Ionization Mass Spectrometry (EIMS) can also be used, where the molecular ion peak (M⁺) confirms the molecular weight of the synthesized compounds. scispace.com The fragmentation patterns observed in the mass spectrum can provide additional structural information.

Table 3: HRMS Data for Selected Ketoprofen-Indole Amide Conjugates

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 2-(3-Benzoylphenyl)-N-(1H-indol-5-yl)propanamide | C₂₄H₂₀N₂O₂ | 369.1603 | 369.1598 | nih.gov |

| 2-(3-Benzoylphenyl)-N-(1H-indol-2-yl)propanamide | C₂₄H₂₀N₂O₂ | 369.1603 | 369.1606 | nih.gov |

| N-(2-(3-Benzoylphenyl)propyl)-1H-indole-4-carboxamide | C₂₅H₂₂N₂O₂ | 383.1760 | 383.1760 | nih.gov |

Chromatographic Methodologies for Purity and Enantiomeric Analysis

Chromatographic techniques are essential for separating ketoprofen amides from reaction byproducts and for resolving their enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized ketoprofen amides and for performing enantiomeric separations.

For purity analysis, reversed-phase HPLC methods are commonly employed, often using a C18 column. researchgate.netresearchgate.net A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used to achieve separation of the target amide from any unreacted starting materials or side products. researchgate.netresearchgate.net The purity of the compound is determined by the percentage of the total peak area that corresponds to the main product peak. mdpi.com

Since ketoprofen is a chiral compound, its amide derivatives are also chiral. The separation of these enantiomers is crucial as they may exhibit different pharmacological activities. Chiral HPLC is the most common method for this purpose. This can be achieved in two ways:

Direct separation using a chiral stationary phase (CSP). Various CSPs, including those based on polysaccharides (like cellulose (B213188) or amylose) or Pirkle-type columns, have been shown to be effective for resolving the enantiomers of ketoprofen and its derivatives. nih.govscas.co.jpnih.govscirp.org

Indirect separation by derivatizing the ketoprofen enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. However, direct separation on a CSP is generally preferred. nih.gov

The choice of mobile phase, which often includes hexane (B92381) with an alcohol modifier or buffered aqueous-organic mixtures, is critical for achieving optimal enantioseparation. scas.co.jpnih.govscirp.org For example, a reversed-phase HPLC method using a Lux Amylose-2 column with a mobile phase of water/acetonitrile/acetic acid has been developed for the simultaneous determination of dexketoprofen (B22426) (the S-(+)-enantiomer) and its R-(-)-enantiomer impurity. nih.gov

Table 4: Example HPLC Conditions for Enantiomeric Separation of Ketoprofen

| Column | Mobile Phase | Flow Rate | Detector | Application | Reference |

| Astec® CHIROBIOTIC® R (15 cm x 2.1 mm, 5 µm) | [A] 20 mM ammonium (B1175870) acetate (B1210297), pH 5.6 [B] methanol (B129727); (70:30, A:B) | 0.2 mL/min | ESI-MS | Direct enantiomeric separation | sigmaaldrich.com |

| Lux Amylose-2 (150 x 4.6 mm, 5 µm) | water/acetonitrile/acetic acid 50/50/0.1 (v/v/v) | 1 mL/min | UV | Enantiomeric purity of dexketoprofen | nih.gov |

| Chirex 3005 ((R)-1-naphthylglycine 3,5-dinitrobenzoic acid) | 0.02 M ammonium acetate in methanol | 1.2 ml/min | UV | Quantification of enantiomers in plasma | researchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and versatile method for monitoring the progress of chemical reactions during the synthesis of ketoprofen amides. ajchem-a.comscispace.comresearchgate.net It is also utilized for the purification and separation of the synthesized compounds. researchgate.netrdd.edu.iq The process involves spotting the compound on a stationary phase, such as silica (B1680970) gel, and developing it with a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the two phases.

The choice of the solvent system (mobile phase) is critical for achieving effective separation. For this compound derivatives, various solvent systems have been reported. For instance, a mixture of cyclohexane, ethyl acetate, and methanol (3:1:0.5) has been used. nih.gov In other syntheses, the reaction's progress was monitored using TLC with iodine as the visualization agent. ajchem-a.com The separation of diastereomeric amides of ketoprofen has been achieved using a benzene-acetonitrile (100:13) solvent system, which proved effective in distinguishing between the two forms. rdd.edu.iq The purity of the synthesized compounds is often ascertained by observing single spots on the TLC plates. rdd.edu.iqijpsonline.com

Visualization of the separated spots on the TLC plate is typically accomplished using short-wave UV light or by exposing the plate to iodine vapor. ajchem-a.comnih.gov

Table 1: TLC Parameters for this compound Analysis

| Derivative/Purpose | Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Reference |

| Amidocarbamate derivatives | Merck silica gel 60 F254 | Cyclohexane/ethyl acetate/methanol (3:1:0.5) | Short-wave UV light, iodine vapor | nih.gov |

| Diastereomeric amides separation | Silica gel coated glass plates | Benzene-acetonitrile (100:13) | Not specified | rdd.edu.iq |

| Reaction monitoring | Silica gel | Not specified | Iodine vapor | ajchem-a.com |

| Reaction monitoring | Fluka silica gel 60 | Not specified | Not specified | scispace.comresearchgate.net |

Chiral Chromatography for Enantiomer Separation

Ketoprofen is a chiral compound, and its enantiomers, (S)-ketoprofen and (R)-ketoprofen, exhibit different pharmacological activities. jrespharm.com Consequently, the separation and analysis of these enantiomers are of significant importance. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most prevalent technique for this purpose. researchgate.netscirp.org

Enantiomeric separation of ketoprofen can be achieved directly using expensive chiral stationary phases (CSPs) or indirectly by derivatizing the enantiomers into diastereomers, which can then be separated on a standard achiral column. researchgate.net The formation of diastereomeric amide derivatives is a key strategy for resolving ketoprofen enantiomers. srce.hrnih.gov This involves reacting racemic ketoprofen with a chiral amine. The resulting diastereomeric amides can then be separated using techniques like gas, column, or liquid chromatography. srce.hr

Various chiral stationary phases have been successfully employed for the direct separation of ketoprofen and its derivatives. These include columns based on cellulose derivatives, such as tris(4-methylbenzoate)cellulose, and macrocyclic antibiotics like vancomycin (B549263), which can be used as a chiral mobile phase additive. nih.govresearchgate.net For example, (R)- and (S)-ketoprofen enantiomers were effectively separated on a LiChrosorb NH2 column using a mobile phase of 2-propanol/potassium dihydrogen phosphate (B84403) buffer containing vancomycin. researchgate.net This method achieved a selectivity factor (α) of 2.172 and a resolution (Rs) of 4.78. researchgate.net

Table 2: Chiral HPLC Methods for Ketoprofen Enantiomer Separation

| Method Type | Stationary Phase (Column) | Mobile Phase | Principle | Reference |

| Indirect (as amides) | Tris(4-methylbenzoate)cellulose | Reversed phase | Separation of diastereomeric amides | nih.gov |

| Direct (as parent drug) | LiChrosorb NH2 (achiral column) | 2-propanol/potassium dihydrogen phosphate buffer (pH 6.0) with vancomycin as a chiral mobile phase additive | Formation of transient diastereomeric complexes | researchgate.net |

| Direct (as parent drug) | CHI-DMB | Hexane with alcoholic modifier | Hydrogen-bonding interactions | scirp.org |

| Direct (as parent drug) | (R,R)-DNB-DPEDA-CSP | Hexane with alcoholic modifier | π-π interactions | scirp.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides empirical data that is compared against the calculated theoretical values for a proposed molecular formula. For novel ketoprofen amides, elemental analysis serves as a fundamental confirmation of the compound's structure and purity, complementing spectroscopic data. researchgate.netnih.govsrce.hr

The synthesis of various ketoprofen amides, such as propyl, N,N-diethyl, and cyclohexyl amides, has been reported, with their structures confirmed by CHN elemental analysis. srce.hr The experimental findings for C, H, and N percentages were found to be in close agreement with the calculated values, typically within a ±0.4% margin, which validates the successful synthesis and purification of the target compounds. ijpsonline.comsrce.hr

Table 3: Elemental Analysis Data for Selected Ketoprofen Amides

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| Ketoprofen propylamide (3a) | C19H21NO2 | C: 77.26, H: 7.17, N: 4.74 | C: 77.35, H: 7.02, N: 4.61 | srce.hr |

| Ketoprofen N,N-diethylamide (3b) | C20H23NO2 | C: 77.64, H: 7.49, N: 4.53 | C: 77.38, H: 7.51, N: 4.39 | srce.hr |

| Ketoprofen cyclohexylamide (3c) | C22H25NO2 | C: 78.77, H: 7.51, N: 4.18 | C: 78.51, H: 7.63, N: 4.25 | srce.hr |

| Ketoprofen 2-aminoethylamide (3d) | C18H20N2O2 | C: 72.95, H: 6.80, N: 9.45 | C: 72.68, H: 6.89, N: 9.31 | srce.hr |

| Ketoprofen β-alaninamide (3e) | C19H19NO4 | C: 69.71, H: 5.85, N: 4.28 | C: 69.49, H: 5.97, N: 4.33 | srce.hr |

| Ketoprofen 2-hydroxyethylamide (3f) | C18H19NO3 | C: 72.71, H: 6.44, N: 4.71 | C: 72.80, H: 6.31, N: 4.85 | srce.hr |

| Ketoprofen 3-hydroxypropylamide (3g) | C19H21NO3 | C: 73.29, H: 6.80, N: 4.50 | C: 73.01, H: 6.95, N: 4.62 | srce.hr |

| Ketoprofen N,N-di(2-hydroxyethyl)amide (3h) | C20H23NO4 | C: 69.95, H: 6.75, N: 4.08 | C: 69.71, H: 6.88, N: 4.19 | srce.hr |

Pharmacological and Biological Evaluation of Ketoprofen Amides

Anti-inflammatory Activity Assessment

The anti-inflammatory effects of ketoprofen (B1673614) amides have been a primary focus of research, with studies exploring their mechanisms of action, including the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX-1 and COX-2) Inhibition Studies

Ketoprofen is known to be a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. patsnap.com The (S)-enantiomer of ketoprofen, also known as dexketoprofen (B22426), is the pharmacologically active form that primarily inhibits COX enzymes. nih.gov Research into ketoprofen amides has explored how this modification affects their COX inhibitory activity and selectivity.

It has been demonstrated that the amidation of NSAIDs can significantly enhance their selectivity for COX-2. nih.gov For instance, a polyhydroxylated amide derivative of dexketoprofen has been shown to act as a selective COX-2 inhibitor in in vitro assays. nih.gov In one study, novel dexketoprofen amide derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. The results revealed that while all the new compounds showed low inhibitory activity against COX-1, one particular compound exhibited significant COX-2 inhibition.

The stereoselectivity of COX inhibition by chiral NSAIDs like ketoprofen is well-documented, with the S-enantiomers being significantly more potent inhibitors of both COX-1 and COX-2 than the R-enantiomers. nih.gov Studies on ketoprofen metabolites, such as the S-ketoprofen acylglucuronide and CoA-thioester, have also shed light on their interactions with COX enzymes. S-ketoprofen glucuronide was found to reversibly and stereospecifically inhibit COX activity, while the CoA-thioester caused irreversible inhibition of COX-2. nih.gov

| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity |

| Dexketoprofen | Potent, non-selective inhibitor | Potent, non-selective inhibitor | Non-selective |

| Polyhydroxylated dexthis compound | - | Selective inhibitor | Selective for COX-2 |

| Novel dexthis compound (compound 4) | Low inhibitory activity | Significant inhibition | - |

| S-ketoprofen | Potent inhibitor | Potent inhibitor | Equal potency for both |

| R-ketoprofen | Essentially inactive | Essentially inactive | - |

Lipoxygenase (LOX) Inhibition Studies

In addition to its COX-inhibiting properties, ketoprofen is also known to inhibit the 5-lipoxygenase (5-LOX) pathway, which is involved in the production of leukotrienes, another class of inflammatory mediators. patsnap.comresearchgate.net This dual inhibition of both COX and LOX pathways contributes to its broad anti-inflammatory effects. researchgate.net

Several studies have shown that ketoprofen amides can be potent LOX inhibitors. Aromatic and cycloalkyl amides of ketoprofen have demonstrated greater potency as LOX inhibitors compared to their carboxylic acid counterparts. researchgate.net For example, a benzhydryl derivative of ketoprofen was identified as a potent lipoxygenase inhibitor with an IC50 of 20.5 µM. nih.gov

Furthermore, a study on novel amidocarbamate derivatives of ketoprofen revealed that two of the synthesized compounds exhibited high soybean lipoxygenase inhibition activity, with inhibition rates of 95% and 83.5%, respectively. nih.gov These findings highlight the potential of ketoprofen amides as dual inhibitors of both cyclooxygenase and lipoxygenase pathways, which could offer a broader spectrum of anti-inflammatory activity.

| Compound | Lipoxygenase Inhibition |

| Aromatic and cycloalkyl amides of ketoprofen | More potent than carboxylic acid derivatives |

| Benzhydryl this compound | IC50 = 20.5 µM |

| Amidocarbamate derivative 3b | 95% inhibition |

| Amidocarbamate derivative 4g | 83.5% inhibition |

In Vivo Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)

The anti-inflammatory activity of ketoprofen amides has been further evaluated in various in vivo models of inflammation, with the carrageenan-induced paw edema model in rodents being a commonly used method. These studies have provided valuable insights into the in vivo efficacy of these compounds.

Piperidine (B6355638) amide derivatives of ketoprofen have been shown to exhibit superior anti-inflammatory effects in a mouse paw edema model compared to the parent drug. nih.gov Similarly, an amide derivative of ketoprofen featuring a thiomorpholine (B91149) ring demonstrated potent inhibition of paw edema, surpassing the anti-inflammatory efficacy of ketoprofen itself. nih.govmdpi.com

In a study investigating novel dexthis compound derivatives, two compounds exhibited the most potent in vivo anti-inflammatory activity, with effects comparable to the parent compound, dexketoprofen. scilit.com Another study found that an amide derivative of ketoprofen with a beta-alanine (B559535) linker achieved 91% inhibition of paw edema 3.5 hours after carrageenan administration. mdpi.com Furthermore, ketoprofen glycinate (B8599266) methyl ester has been reported to have higher anti-inflammatory activity than the parent drug. nih.gov

Analgesic Activity Assessment in Preclinical Models

The analgesic properties of ketoprofen amides have also been investigated in preclinical models. Ketoprofen itself is a well-known analgesic, and modifications to its chemical structure through amidation have been explored to potentially enhance this activity.

Studies have shown that ketoprofenamides with various heterocyclic residues possess significant analgesic activities. nih.gov For example, ketoprofen glycinate methyl ester has been found to have higher analgesic activity than the parent drug. nih.gov In preclinical pain studies, the co-administration of dexketoprofen with other analgesics like morphine or paracetamol has demonstrated a synergistic interaction, suggesting that combinations of analgesics can improve the effective pharmacological treatment of pain. sciresjournals.com

The analgesic effects of ketoprofen have been demonstrated in various animal models. For instance, low doses of parenteral ketoprofen were found to decrease guarding behavior in rats after a plantar incision, indicating its effectiveness in a model of postoperative pain. nih.gov Furthermore, a ketoprofen-nicotinamide multicomponent solid showed significantly increased pain inhibition compared to pure ketoprofen in an analgesic activity evaluation. researchgate.net

Anticancer and Cytostatic Potential

Emerging research has highlighted the potential of NSAIDs, including ketoprofen and its derivatives, as anticancer agents. Several studies have investigated the in vitro cytotoxicity and antiproliferative activity of ketoprofen amides against various tumor cell lines.

In Vitro Cytotoxicity and Antiproliferative Activity against Tumor Cell Lines

While fenoprofen (B1672519) and ketoprofen themselves show modest antiproliferative activity, their amide derivatives have demonstrated significantly stronger cytostatic effects. researchgate.netnih.gov This enhanced activity is likely due to greater lipophilicity and/or better cell uptake of the amide derivatives. researchgate.net The most active of these derivatives have been shown to induce cell cycle arrest at the G1 phase and promote apoptosis. nih.gov

A series of novel ketoprofen amidocarbamate derivatives were screened for their cytostatic activities, and most of the compounds were found to have a moderate cytostatic effect. nih.gov In another study, the novel amides of ketoprofen and its reduced derivatives were prepared and screened for their cytostatic activity. The most pronounced cytostatic activity was exerted by an O-benzyl derivative, although in general, all tested lipophilic derivatives showed similar activity. nih.gov

Furthermore, carboranyl analogues of ketoprofen have been synthesized and evaluated for their cytostatic activity. One of these prodrug esters exhibited high cytostatic activity against melanoma and colon cancer cell lines, with the most pronounced activity observed in cell lines sensitive to oxidative stress. nih.govacs.org

| Cell Line | Compound | Effect |

| Various human tumor cell lines | Fenoprofenamides and ketoprofenamides | Significantly stronger cytostatic activity than parent drugs |

| - | Most active fenoprofen and ketoprofen amides | Induced cell cycle arrest at G1 phase and apoptosis |

| - | Novel ketoprofen amidocarbamate derivatives | Moderate cytostatic activity |

| - | O-benzyl derivative of this compound | Most pronounced cytostatic activity |

| Melanoma and colon cancer cell lines | Carboranyl analogue of ketoprofen (prodrug ester) | High cytostatic activity |

Molecular Mechanisms of Action in Cancer

The anticancer potential of non-steroidal anti-inflammatory drugs (NSAIDs), including ketoprofen, has prompted investigations into their derivatives, such as amides, to enhance efficacy and explore underlying molecular mechanisms. nih.govpensoft.net While ketoprofen itself has shown modest anti-proliferative activity, its amide derivatives demonstrate significantly stronger cytostatic effects, which may be attributed to greater lipophilicity and improved cellular uptake. nih.govpensoft.netresearchgate.net The anticancer actions of these compounds are multifaceted, involving both cyclooxygenase (COX)-dependent and independent pathways. pensoft.netbrieflands.com

COX-2 Inhibition in Cancer

A primary mechanism for the anticancer effects of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. brieflands.com The COX-2 enzyme is frequently overexpressed in various premalignant and malignant tissues, where it contributes to tumorigenesis by increasing the production of prostaglandins (B1171923), promoting angiogenesis, inhibiting apoptosis, and increasing tumor cell invasiveness. brieflands.com

Modification of the carboxylic acid group of NSAIDs through amidation has been shown to improve selectivity toward the COX-2 enzyme. pensoft.net Research on novel dexthis compound derivatives has identified compounds with significant COX-2 inhibitory activity. One such derivative demonstrated a strong binding affinity for COX-2, which was attributed to its capacity to form multiple electrostatic interactions within the active site of the enzyme. This highlights the potential for designing ketoprofen amides with enhanced and selective COX-2 inhibition for cancer therapy.

GLI1-Mediated Transcription Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, is implicated in the development of numerous cancers. mdpi.comyoutube.com The final effectors of this pathway are the Glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, GLI3). nih.gov GLI1, in particular, has been identified as a downstream effector for multiple tumorigenic signaling pathways, including Hedgehog, RAS-RAF-MEK-ERK, and PI3K-AKT-mTOR. researchgate.netuconn.edu Its role as a key transcriptional regulator for these pathways makes it a promising therapeutic target for anti-cancer drugs. researchgate.netuconn.edu

Inhibition of GLI1 can suppress both canonical and non-canonical activation of the Hh pathway, offering a strategy to overcome resistance to upstream inhibitors (like those targeting Smoothened) and to block multiple oncogenic signals simultaneously. nih.govmdpi.com While small-molecule GLI1 inhibitors are being actively developed as potential anti-cancer chemotherapeutics, the scientific literature from the provided search results does not establish a direct link between ketoprofen amides and the inhibition of GLI1-mediated transcription. researchgate.netmdpi.com The established anticancer mechanisms for ketoprofen and its amides focus on actions such as COX inhibition, induction of apoptosis, and cell cycle arrest. researchgate.netbrieflands.com

Antioxidant Activity Assessment

Ketoprofen amides have been extensively evaluated for their antioxidant properties through various assays, revealing that their activity is highly dependent on the specific chemical structure of the amide derivative.

Lipid Peroxidation Inhibition

Several studies have highlighted the exceptional ability of ketoprofen amides to inhibit lipid peroxidation. Aromatic and cycloalkyl amides of ketoprofen demonstrated excellent inhibition, ranging from 92.2% to 99.9%. researchgate.net Similarly, a series of novel ketoprofen derivatives bearing both amide and carbamate (B1207046) functionalities (amidocarbamates) were found to be excellent inhibitors of lipid peroxidation, with activities of over 95% at a concentration of 0.1 mM for derivatives with aromatic, cycloalkyl, or heterocyclic substituents. This was noted to be significantly higher than the parent compound, ketoprofen.

Free Radical Scavenging Assays (e.g., 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Test)

The capacity of ketoprofen amides to scavenge free radicals has been assessed using the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) assay, with varied results. One study found that ketoprofen amides were more potent antioxidants in the DPPH test than the amides derived from reduced ketoprofen. Conversely, another study on amidocarbamate derivatives of ketoprofen reported that these compounds showed only weak reducing activity against DPPH radicals. Additionally, conjugates of primaquine (B1584692) with NSAIDs, including ketoprofen, were found to exert moderate activity in the DPPH free radical test. These differing findings underscore that the free radical scavenging ability of these compounds is highly influenced by the specific structural modifications made to the ketoprofen molecule.

Fe2+ Chelating Ability

The ability to chelate metal ions, such as ferrous iron (Fe2+), is an important antioxidant mechanism, as it can prevent the generation of highly reactive hydroxyl radicals. Research into primaquine-ketoprofen conjugates has shown that certain derivatives demonstrate a notable Fe2+ chelating ability. This suggests that specific structural additions to the this compound backbone can impart this particular antioxidant function.

Other Investigated Biological Activities

Antiviral Activity

The potential for ketoprofen amides to act as antiviral agents has been investigated. In studies screening novel amidocarbamate derivatives and other ketoprofen amides, no selective antiviral effects were observed against a broad spectrum of DNA and RNA viruses at subtoxic concentrations.

Acetylcholinesterase (AChE) Inhibition

Recent research has explored the potential of ketoprofen-amide hybrids as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.

A 2022 study detailed the synthesis and evaluation of novel ketoprofen–chalcone-amide hybrids for their AChE inhibitory activity. researchgate.net The compounds were tested and their half-maximal inhibitory concentrations (IC50) were determined. The results showed that several of the synthesized hybrids exhibited notable inhibitory activity against AChE. researchgate.net

The study highlighted that the position of substituents on the chalcone (B49325) ring of the hybrid molecules played a significant role in their inhibitory potency. For instance, compounds with specific substitutions demonstrated stronger inhibition than others. The IC50 values for a selection of these compounds are presented below, indicating varying degrees of inhibition. researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibition by Ketoprofen–Chalcone-Amide Hybrids

| Compound | Substitution | IC50 (μM) |

|---|---|---|

| VIII | 4-OCH3 | 5.19 |

| IX | 4-CH3 | 12.19 |

| X | 2,4-di-Cl | 8.18 |

| XI | 4-OH | 21.27 |

| XII | 4-F | 9.61 |

Data sourced from the Russian Journal of Bioorganic Chemistry, 2022. researchgate.net

These findings suggest that the this compound structure can be effectively modified to produce potent acetylcholinesterase inhibitors. researchgate.net Further structural optimization could lead to the development of new therapeutic agents. researchgate.net

Fibrinolytic Properties

Fibrinolysis is the physiological process of breaking down fibrin (B1330869) in blood clots. An evaluation of the existing scientific literature reveals a lack of specific studies investigating the fibrinolytic properties of ketoprofen amides. While the parent compound, ketoprofen, is well-documented as a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, its direct effects on the fibrinolytic system are not a primary area of its known mechanism. nih.govkuleuven.benih.gov

Anti-tuberculotic Effects

Tuberculosis remains a significant global health issue, and the search for new anti-tuberculotic agents is ongoing. A thorough review of scientific databases and literature indicates that the anti-tuberculotic effects of ketoprofen amides have not been a significant focus of research. While numerous derivatives of ketoprofen have been synthesized and evaluated for a range of biological activities, including anti-inflammatory, antioxidant, and cytostatic effects, their potential efficacy against Mycobacterium tuberculosis has not been reported. nih.govnih.govresearchgate.net

Consequently, there is no available data from preclinical or clinical studies to support or refute the anti-tuberculotic potential of ketoprofen amides. This represents a gap in the current understanding of the pharmacological profile of this class of compounds.

Structure Activity Relationship Sar Studies of Ketoprofen Amides

Influence of Amide Bond Formation on Biological Activity and Selectivity

The conversion of ketoprofen's carboxylic acid to an amide bond has profound effects on its biological and physicochemical properties. This modification can lead to prodrugs that release the parent compound in vivo or to new chemical entities with their own distinct pharmacological profiles. nih.govresearchgate.net

Amidation has been shown to significantly enhance the antiproliferative activity of ketoprofen (B1673614) against various human tumor cell lines. 161.53.22researchgate.net This increased cytostatic effect is often attributed to a greater lipophilicity of the amide derivatives compared to the parent drug, which may facilitate better cell uptake. 161.53.22researchgate.net For instance, studies comparing ketoprofen with its amide derivatives demonstrated that while ketoprofen itself has only modest growth-inhibitory effects, the amides exhibit significantly stronger antiproliferative action. 161.53.22

Furthermore, the nature of the linkage is critical for the release kinetics of the active drug. When ketoprofen is conjugated to a polymer via an amide bond, its release is substantially slower than when linked by an ester bond. acs.org This is due to the higher chemical stability of the amide linkage against hydrolysis, a property that can be exploited for developing sustained-release formulations. acs.org

In terms of anti-inflammatory action, the formation of an amide bond can alter the selectivity towards COX isoforms. It has been demonstrated that the amidation of some NSAIDs can improve selectivity for COX-2, the enzyme isoform induced during inflammation, over the constitutive COX-1, which is involved in protecting the gastric mucosa. nih.govsrce.hr Glycine (B1666218) amides of ketoprofen, for example, have been found to be significantly less irritating to the gastric mucosa while maintaining anti-inflammatory activities comparable to the parent drug. nih.govsrce.hr Some ketoprofenamides possess significant analgesic and anti-inflammatory activities independent of their hydrolysis to ketoprofen. srce.hr

Elucidation of Key Pharmacophores and Active Moieties

The core structure of ketoprofen, particularly the 3-benzoylphenyl group, is a crucial pharmacophore for its anti-inflammatory activity. However, SAR studies reveal that the addition of other pharmacophoric moieties through an amide linkage can introduce or enhance specific biological activities.

A key finding is that the amide bond itself, linking various substituents to the ketoprofen scaffold, is essential for achieving significantly higher cytostatic activity compared to the parent compound. 161.53.22ashdin.com The diaryl ketone group within the ketoprofen structure is also considered important for activity, while the free carboxylic acid functional group is not always necessary. mdpi.com

Researchers have enhanced the therapeutic profile of ketoprofen by incorporating other biologically active pharmacophores. For example, the introduction of a 4-thiazolidinone (B1220212) ring via an amide linkage has been shown to maintain or enhance the anti-inflammatory activity of ketoprofen. researchgate.netekb.eg This specific heterocyclic moiety is known for a wide range of biological activities. Similarly, creating hybrid molecules by linking ketoprofen with N-containing heterocycles like piperidine (B6355638) or pyrrolidine (B122466) through an N-C(=O)-C fragment has been explored to generate new derivatives with unique properties. mdpi.com Another approach involved creating derivatives that bear both amide and carbamate (B1207046) functionalities, which were found to possess excellent antioxidant and lipoxygenase inhibition activity. nih.gov

These studies highlight a modular approach to drug design, where the ketoprofen core provides a foundation for anti-inflammatory action, and the amide-linked moieties fine-tune the molecule's activity, targeting, and selectivity.

Impact of Substituents and Side Chains on Potency and Selectivity

The nature of the substituent (R group) attached to the amide nitrogen of ketoprofen derivatives plays a critical role in determining the potency and selectivity of the resulting compound. By systematically varying these side chains, researchers have been able to modulate various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Studies have shown that amides with aromatic and cycloalkyl substituents exhibit potent biological activities. For instance, ketoprofen amides bearing aromatic, cycloalkyl, or heterocyclic side chains were found to be excellent inhibitors of lipid peroxidation. nih.gov Aromatic and cycloalkyl amides also proved to be more potent inhibitors of the lipoxygenase enzyme than derivatives that still contained a free carboxylic acid group. researchgate.net In one study, the benzhydryl (diphenylmethyl) amide of ketoprofen was identified as a particularly potent antioxidant. researchgate.net

The influence of substituents is also evident in the anticancer properties of profen amides. In a series of dexibuprofen amides, a close structural analog of ketoprofen, the type and position of substituents on an aromatic side chain were crucial determinants of anticancer activity. dovepress.com Halogen-substituted aromatic amides, particularly those with chloro groups at the ortho or ortho/para positions of the phenyl ring, displayed excellent tumor growth inhibition. dovepress.com Generally, derivatives with aromatic side chains were more active than those with aliphatic ones. dovepress.com This echoes findings for other NSAID amides, such as those of indomethacin, where a 4-chlorobenzyl group on the amide was found to be very important for potency. mdpi.com

The table below summarizes the impact of different amide substituents on the biological activity of ketoprofen derivatives based on selected studies.

| Amide Substituent/Side Chain | Observed Biological Effect | Reference |

| Aromatic, Cycloalkyl, Heterocyclic | Excellent lipid peroxidation inhibition | nih.gov |

| Aromatic, Cycloalkyl | Potent lipoxygenase inhibition | researchgate.net |

| Benzhydryl | Potent antioxidant activity | researchgate.net |

| Chloro-substituted Phenyl (on Dexibuprofen) | Excellent antitumor activity | dovepress.com |

| 4-Chlorobenzyl (on Indomethacin) | Important for COX-2 inhibitory potency | mdpi.com |

Chirality and Enantiospecificity in Biological Response and Metabolism

Ketoprofen possesses a single chiral center at the alpha-carbon of the propionic acid moiety, meaning it exists as two enantiomers: (S)-ketoprofen and (R)-ketoprofen. It is well-established that the (S)-enantiomer is primarily responsible for the anti-inflammatory effects of the racemic mixture through inhibition of cyclooxygenase enzymes. sci-hub.se This stereoselectivity extends to its amide derivatives, where the spatial arrangement of substituents around the chiral center significantly influences biological interactions and metabolic fate.

The biological processing of ketoprofen amides can be highly enantiospecific. For example, the enzyme amidase from the microorganism Sulfolobus solfataricus demonstrates the ability to enantioselectively hydrolyze (S)-ketoprofen amide to its corresponding acid, leaving the (R)-amide largely untouched. researchgate.net This highlights how biological systems can differentiate between the enantiomers of an amide derivative.

Molecular modeling studies further illuminate the basis of this enantiospecificity at the molecular target level. Docking simulations of ketoprofen amide derivatives into the active site of target proteins have shown that the (R) and (S) enantiomers can adopt different binding conformations. mdpi.com For a specific tetrahydroisoquinoline amide of ketoprofen, the (R)-enantiomer was predicted to form a key interaction between its amidic oxygen and the amino acid residue Lys190, whereas the (S)-enantiomer was predicted to interact with a different part of the protein backbone. mdpi.com Such differences in binding can lead to significant variations in potency and efficacy between enantiomers.

Furthermore, the chiral center is a key feature in the metabolic chiral inversion of ketoprofen, a process where the less active (R)-enantiomer is converted to the more active (S)-enantiomer in the body. sci-hub.se The derivatization of the carboxylic acid to an amide can influence this process. The analysis and separation of ketoprofen enantiomers often involve the formation of diastereomeric amides by reacting the racemate with a chiral amine, such as (R)-1-phenylethylamine, which allows for their separation and quantification using standard chromatographic techniques. nih.govadelaide.edu.au

Quantitative Structure-Activity Relationship (QSAR) Modeling of Ketoprofen Amides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For ketoprofen amides, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their pharmacological effects, thereby guiding the design of more effective molecules.

A central parameter in many QSAR models for ketoprofen amides is lipophilicity, often expressed as log P. Increased lipophilicity has been frequently linked to enhanced antiproliferative activity, likely because it improves the ability of the compound to cross cell membranes and reach its intracellular target. researchgate.net In some QSAR studies on ketoprofen amides, the calculated log P (Clog P) was found to be a critical parameter, showing a linear or bilinear relationship with biological activity. researchgate.net

QSAR approaches have also been used to predict the potential biological activity spectra of new compounds. The Prediction of Activity Spectra for Substances (PASS) algorithm, when applied to newly synthesized ketoprofen amides and their cyclized derivatives, has been used to forecast their potential as antineurotic agents, allowing for a comparison of their therapeutic potential before extensive biological screening. scispace.com

The table below presents key physicochemical descriptors identified in QSAR studies of ketoprofen amides and their influence on specific biological activities.

| Physicochemical Descriptor | Biological Activity Influenced | Relationship | Reference |

| Lipophilicity (log P) | Antiproliferative activity | Positive correlation | researchgate.net |

| Lipophilicity (Clog P) | General biological activity | Important role (linear or bilinear model) | researchgate.net |

| Molar Refractivity (CMR) | Lipid peroxidation inhibition | Positive correlation | nih.gov |

These modeling studies underscore the importance of both lipophilicity and molecular size/shape in the activity of ketoprofen amides, providing a rational basis for the synthesis of new derivatives with optimized properties.

Computational Chemistry and in Silico Approaches in Ketoprofen Amide Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions at a molecular level.

Ligand-Protein Binding Interactions

Molecular docking studies have been instrumental in elucidating the binding interactions of ketoprofen (B1673614) amides with various protein targets. These simulations provide insights into the specific amino acid residues involved in the binding and the types of interactions that stabilize the ligand-protein complex.

Cyclooxygenase-2 (COX-2): As derivatives of an NSAID, the interaction of ketoprofen amides with COX enzymes is of significant interest. Molecular docking simulations have been employed to investigate the anti-cancer potential of ketoprofen amides by targeting COX-2. These studies help in understanding the binding interactions between ketoprofen amides and the protein, with the goal of identifying potent inhibitors. researchgate.net

Human Serum Albumin (HSA): The binding of drugs to plasma proteins like human serum albumin is a critical determinant of their pharmacokinetic profile. Molecular docking studies have been performed to analyze the interactions of ketoprofen and its derivatives with HSA. nih.govst-andrews.ac.ukresearchgate.net These studies help in understanding the binding affinity and the stability of the resulting complexes. The primary binding sites of ketoprofen on HSA have been identified, with associations constants determined for both primary and secondary binding locations. nih.gov

Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase is a key strategy in the management of Alzheimer's disease. Novel ketoprofen-chalcone-amide hybrids have been synthesized and their inhibitory activity against AChE has been investigated. Molecular docking studies have shown that these compounds can bind to the active site of acetylcholinesterase, with interactions such as π-π stacking between the ketoprofen phenyl groups and aromatic residues of the enzyme like Tyr334 and Trp279. nih.gov

Binding Energy Calculations and Ligand Scoring

Binding energy calculations and ligand scoring are crucial components of molecular docking simulations, providing a quantitative estimate of the binding affinity between a ligand and a protein. A lower binding energy generally indicates a more stable and favorable interaction.

In a study investigating the anti-cancer potential of various ketoprofen amides against COX-2, binding energy values were calculated for ten different ligands. The compound with the lowest binding energy was -9.9 kcal/mol, while the highest was -7.7 kcal/mol, suggesting varying degrees of binding affinity among the tested amides. researchgate.net Another study on dexketoprofen (B22426) and its amide derivatives targeting COX-1 and COX-2 also utilized docking scores to evaluate binding affinities, with dexketoprofen itself showing a docking score of -8.9 kcal/mol with the COX-1 enzyme. nih.gov

| Ligand | Target Protein | Binding Energy (kcal/mol) |

| Ketoprofen Amide (Compound 1) | COX-2 | -9.9 |

| This compound (Compound 2) | COX-2 | -7.7 |

| Dexketoprofen | COX-1 | -8.9 |

Molecular Dynamics Simulations for Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations have been used to evaluate the stability of complexes formed between ketoprofen derivatives and human serum albumin. mdpi.com These simulations provide valuable information on the conformational changes and the persistence of key interactions within the binding site.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a critical in silico approach to assess the pharmacokinetic and safety profiles of potential drug candidates early in the discovery process.

Drug-Likeness Assessment (e.g., Lipinski's Rule of 5)

Lipinski's Rule of 5 is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. This rule assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on ketoprofen amides have utilized tools like the SwissADME web server to assess their drug-likeness and have found that they generally adhere to these regulations. researchgate.net For instance, ketoprofen itself has 3 hydrogen bond acceptors and 1 hydrogen bond donor. researchgate.net

In Silico Toxicity Profiling (e.g., Mutagenicity, Tumorigenicity, Irritative Impact, Reproductive Damage, Liver Injury)

In silico toxicity profiling represents a crucial step in the early stages of drug discovery, enabling the prediction of potential adverse effects of new chemical entities without the need for extensive laboratory testing. mdpi.com For ketoprofen amides, various computational tools and web servers are employed to predict their toxicity profiles, including mutagenicity, tumorigenicity, irritative effects, reproductive toxicity, and hepatotoxicity. researchgate.netmdpi.com These predictive models are built on large datasets of known chemical structures and their associated toxicological data, using machine-learning algorithms and quantitative structure-activity relationship (QSAR) methodologies to forecast the potential toxicity of novel compounds. mdpi.com

Web-based platforms like ProTox-II and SwissADME are utilized to assess the ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties of ketoprofen derivatives. researchgate.netmdpi.com These tools can predict a range of toxicity endpoints. For instance, a 2023 study on the anti-cancer potential of a series of ketoprofen amides projected their toxicity profiles for mutagenicity, tumorigenicity, irritative impact, and the risk of reproductive damage. researchgate.net The results of this particular study indicated that the evaluated ketoprofen amides were not hazardous. researchgate.net Another study focusing on new ketoprofen derivatives, including amides, found through in silico acute toxicity analysis that the majority of the compounds were predicted to be non-toxic or of low toxicity (Class 4 and 5), with a few showing moderate toxicity (Class 3). scispace.com

While direct and extensive in silico toxicity data for a wide range of ketoprofen amides is still emerging in publicly available literature, the methodologies are well-established. The general process involves submitting the chemical structure of a this compound, typically in a SMILES format, to a prediction server. researchgate.netmdpi.com The server then compares the molecule's structural fragments and physicochemical properties against its database to predict various toxicity endpoints. mdpi.commdpi.com For example, predictions for liver injury (hepatotoxicity) are a common feature of these platforms, which is particularly relevant for non-steroidal anti-inflammatory drug (NSAID) derivatives. mdpi.comcsu.edu.au

The table below summarizes the key toxicity endpoints that are typically evaluated for ketoprofen amides in in silico studies.

| Toxicity Endpoint | Prediction Method | Typical Finding for Ketoprofen Derivatives |

| Mutagenicity | Based on structural alerts and comparison to known mutagens (e.g., Ames test data) | Generally predicted to be non-mutagenic researchgate.netmdpi.com |

| Tumorigenicity | Based on structural alerts for carcinogenicity | Findings can be contradictory; some studies predict non-carcinogenicity researchgate.netmdpi.com |

| Irritative Impact | QSAR models based on skin/eye irritation data | Predicted to be non-irritant researchgate.net |

| Reproductive Damage | Models based on known reproductive toxicants | Generally predicted to have a low risk of reproductive damage researchgate.net |

| Liver Injury (Hepatotoxicity) | Prediction based on structural fragments associated with drug-induced liver injury | Often a key parameter of interest, with derivatives designed for reduced hepatotoxicity mdpi.comcsu.edu.au |

Virtual Screening Methodologies for Novel this compound Lead Compounds

Virtual screening is a powerful computational technique that assists in the rapid and cost-effective identification of promising lead compounds from large chemical databases. This in silico approach is widely applied in the development of novel this compound derivatives, primarily to identify molecules with high binding affinity for specific biological targets, such as the cyclooxygenase-2 (COX-2) enzyme. researchgate.net

The process typically begins with the creation of a library of this compound structures. These structures are then optimized for their three-dimensional conformation. researchgate.net A key step in virtual screening is molecular docking, where each ligand (this compound) is computationally fitted into the binding site of a target protein. The 3D structure of the target protein, such as COX-2 (e.g., PDB ID: 3Q7D), is obtained from crystallographic data. researchgate.net

Software programs like PyRx, which often incorporates AutoDock Vina, are used to perform the docking simulations. researchgate.net These programs calculate the binding affinity, usually expressed as a binding energy score in kcal/mol. researchgate.net A more negative binding energy value indicates a more stable protein-ligand complex and, theoretically, a higher inhibitory potential. researchgate.net Researchers select the compounds with the best (i.e., most negative) binding energy scores for further investigation. For example, in a study screening various ketoprofen amides against COX-2, compound binding energies ranged from -7.7 to -9.9 kcal/mol, with the latter being identified as the most promising. researchgate.net

Following initial screening, further computational analyses such as molecular dynamics (MD) simulations can be performed to evaluate the stability of the ligand-protein complex over time. worldscientific.comnih.gov The binding interactions, such as hydrogen bonds and hydrophobic interactions between the most promising this compound candidates and the amino acid residues in the target's active site, are then visualized and analyzed using software like BIOVIA Discovery Studio. researchgate.net This detailed analysis helps in understanding the structural basis for the observed binding affinity and provides insights for further structural modification and optimization of the lead compounds. worldscientific.com

The table below illustrates representative data from a virtual screening study of ketoprofen amides against the COX-2 enzyme.

| Compound | Target Protein (PDB ID) | Virtual Screening Tool | Binding Energy (kcal/mol) |

| This compound 1 | COX-2 (3Q7D) | PyRx | -9.9 |

| This compound 2 | COX-2 (3Q7D) | PyRx | -7.7 |

| Ketoprofen-based Acyl Hydrazone (COMP2) | COX-2 | Not Specified | Not Specified |

| Ketoprofen-based Acyl Hydrazone (COMP10) | COX-2 | Not Specified | Not Specified |

Pharmacokinetic and Metabolic Investigations of Ketoprofen Amides and Prodrugs

In Vitro Stability Studies

Chemical Stability in Simulated Biological Fluids

The stability of ketoprofen (B1673614) amides in simulated biological fluids is a critical factor in their potential as orally administered prodrugs. Research has shown that several ketoprofen amide derivatives exhibit significant chemical stability in environments mimicking the stomach and intestines.

In one study, ester and amide derivatives of ketoprofen were found to be chemically stable in simulated gastric fluid (SGF) at a pH of 1.2 and simulated intestinal fluid (SIF) at a pH of 6.8. tubitak.gov.tr This stability is crucial as it suggests the prodrug can pass through the acidic environment of the stomach intact, minimizing premature hydrolysis and potential gastric irritation. tubitak.gov.tr Another investigation confirmed these findings, reporting that specific (S)-ketoprofen amide derivatives were stable in SGF (pH 1.2) and SIF (pH 7.4). researchgate.netresearchgate.netmedipol.edu.tractapharmsci.com

Similarly, a study on mutual amide prodrugs of ketorolac (B1673617), a structurally related NSAID, with glucosamine (B1671600) demonstrated negligible hydrolysis in SGF. scialert.net In contrast, significant hydrolysis was observed in SIF, which is attributed to the basic pH and the presence of amidase enzymes. scialert.net This differential stability is a desirable characteristic for a prodrug, as it allows for the release of the active drug in the intestinal tract where absorption is intended to occur. scialert.netmdpi.com